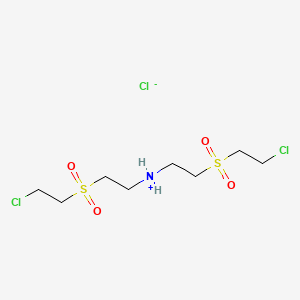
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is a chemical compound known for its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride typically involves the reaction of 2-chloroethanol with sulphonyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane, acetone, or ether. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulphonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulphonamide derivatives, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride involves its interaction with molecular targets through its reactive chloroethyl and sulphonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethanesulfonyl chloride: A related compound with similar reactivity and applications in organic synthesis.
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, it shares structural similarities but has different applications and safety considerations.
Uniqueness
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is unique due to its dual chloroethyl and sulphonyl functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
65180-91-8 |
|---|---|
Formule moléculaire |
C8H18Cl3NO4S2 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17Cl2NO4S2.ClH/c9-1-5-16(12,13)7-3-11-4-8-17(14,15)6-2-10;/h11H,1-8H2;1H |
Clé InChI |
BYURROLIRSCGHO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)CCCl)[NH2+]CCS(=O)(=O)CCCl.[Cl-] |
SMILES canonique |
C(CS(=O)(=O)CCCl)NCCS(=O)(=O)CCCl.Cl |
Key on ui other cas no. |
65180-91-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)
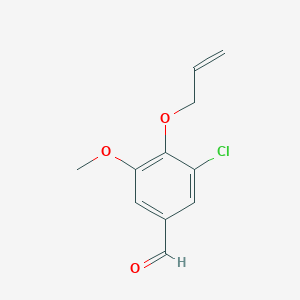

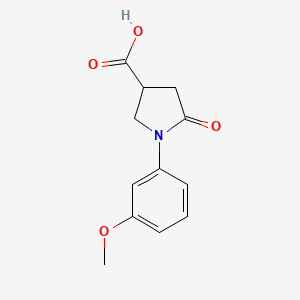
![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)
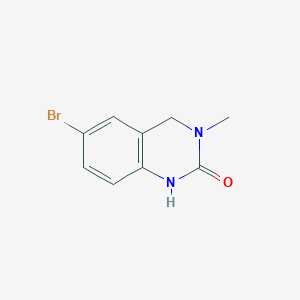

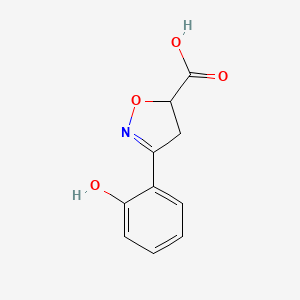

![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)
